molecular formula C17H14F2N2O3S B2722976 2,5-difluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide CAS No. 906177-77-3

2,5-difluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide

Cat. No. B2722976
CAS RN: 906177-77-3
M. Wt: 364.37
InChI Key: KRNGQRZKKJLGAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-difluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H14F2N2O3S and its molecular weight is 364.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Therapeutic Applications in Idiopathic Pulmonary Fibrosis and Cough

One area of research involves the use of phosphatidylinositol 3-kinase inhibitors, closely related to the specified compound, for the treatment of idiopathic pulmonary fibrosis and cough. These inhibitors, including compounds like GSK-2126458, have shown promise in early-phase studies for these conditions, supported by in vitro data (Norman, 2014).

Anticancer Activity

Another significant area of application is in anticancer research. A series of derivatives, including N-(aryl/heteroaryl)-4-(1H-pyrrolo-1-yl)benzenesulfonamides, have been synthesized and evaluated for their anticancer activity against several human tumor cell lines. These studies have found that compounds bearing a quinolinyl moiety exhibit potent anticancer activity, indicating a promising avenue for the development of new anticancer agents (Żołnowska et al., 2018).

Anion Receptor Applications

Research into the use of difluorinated compounds as neutral anion receptors has uncovered their ability to bind anions such as fluoride, chloride, or dihydrogen phosphate with enhanced affinity. This increased binding affinity, particularly for dihydrogen phosphate, opens up potential applications in sensor technologies and molecular recognition (Anzenbacher et al., 2000).

Antimicrobial Agents

The synthesis of quinoline derivatives that incorporate sulfonamide moieties has been explored for their antimicrobial properties. These compounds have shown high activity against Gram-positive bacteria, suggesting their potential as antimicrobial agents (No authors listed, 2019).

Radioprotective Agents

Some novel sulfonamide derivatives, including quinoline and pyrimido[4,5-b]quinoline compounds, have been synthesized and tested for their in vitro cytotoxic activity against cancer cells and in vivo radioprotective activity against γ-irradiation in mice. This research highlights their potential as both anticancer and radioprotective agents (Ghorab et al., 2007).

properties

IUPAC Name

2,5-difluoro-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O3S/c18-12-2-3-14(19)15(9-12)25(23,24)20-13-7-10-1-4-16(22)21-6-5-11(8-13)17(10)21/h2-3,7-9,20H,1,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNGQRZKKJLGAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NS(=O)(=O)C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.